Tiagabine(1+) -

Tiagabine(1+)

Catalog Number: EVT-1595143
CAS Number:
Molecular Formula: C20H26NO2S2+
Molecular Weight: 376.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tiagabine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of tiagabine. It is a conjugate acid of a tiagabine.
Overview

Tiagabine is a pharmacologically active compound primarily used as an antiepileptic drug. It is a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter, which increases GABA levels in the brain, thereby providing therapeutic effects against seizures. The compound is a derivative of nipecotic acid, designed to enhance its lipophilicity to facilitate crossing the blood-brain barrier, making it effective in treating partial-onset seizures in adults and children aged 12 and older .

Source

Tiagabine was first synthesized in the late 1980s and was subsequently licensed for medical use. It is marketed under the brand name Gabitril and has been extensively studied for its efficacy and safety in various clinical settings .

Classification

Tiagabine is classified as an antiepileptic drug and falls within the category of GABA reuptake inhibitors. Its mechanism of action is primarily through the inhibition of GABA transporter proteins, which are responsible for the reuptake of GABA from the synaptic cleft .

Synthesis Analysis

Methods

The synthesis of tiagabine involves several methods, primarily focusing on N-alkylation reactions. One notable approach includes the N-alkylation of ethyl nipecotate using 4-bromo-1,1-bis(3-methyl-2-thienyl) butene as a key intermediate. This method allows for the construction of the crucial thiophene-containing structure that characterizes tiagabine .

Technical Details

Recent advancements have introduced enantioselective synthesis techniques, such as asymmetric hydrogen atom transfer protocols. These methods utilize titanium catalysts to achieve high enantioselectivity in constructing the chiral tertiary carbon center essential for tiagabine's activity . The synthesis typically involves multiple steps, including cyclization reactions and selective reductions to yield the final product with desired stereochemistry.

Molecular Structure Analysis

Structure

Tiagabine has a complex molecular structure characterized by its lipophilic bis-thiophenyl linker and a nipecotic acid backbone. The chemical formula for tiagabine hydrochloride is C20H25NO2S2·HCl, with a molecular weight of approximately 412.0 g/mol .

Data

The three-dimensional structure of tiagabine reveals its ability to interact with GABA transporters effectively. The spatial arrangement of its thiophene rings contributes to its pharmacological properties by enhancing binding affinity to target receptors .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in tiagabine synthesis include:

  1. N-Alkylation: Ethyl nipecotate is alkylated with a bromo compound to form an intermediate.
  2. Cyclization: Key cyclization reactions are performed to establish the thiophene rings.
  3. Reduction: Various reduction steps are employed to refine the product into its final active form.

Technical Details

The reaction conditions often involve refluxing in organic solvents like tetrahydrofuran or acetonitrile, with specific catalysts such as anhydrous potassium carbonate facilitating the reactions . The synthesis may also require careful temperature control and purification steps to ensure high yields and purity.

Mechanism of Action

Process

Tiagabine exerts its therapeutic effects primarily through the inhibition of GABA transporters (GAT-1). By blocking these transporters, tiagabine prevents the reuptake of GABA into presynaptic neurons, leading to increased extracellular GABA concentrations and enhanced inhibitory neurotransmission in the central nervous system .

Data

Studies have shown that tiagabine increases GABA levels significantly in brain regions associated with seizure activity, thereby contributing to its efficacy as an anticonvulsant agent .

Physical and Chemical Properties Analysis

Physical Properties

Tiagabine is typically presented as a white to off-white crystalline powder. It is odorless and relatively stable under standard storage conditions but sensitive to moisture .

Chemical Properties

  • Molecular Formula: C20H25NO2S2·HCl
  • Molecular Weight: 412.0 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

These properties influence its formulation and delivery methods in clinical settings.

Applications

Tiagabine is primarily used in clinical practice as an adjunctive treatment for partial-onset seizures in patients with epilepsy. Its ability to enhance GABAergic transmission makes it valuable not only for epilepsy management but also for potential applications in other neurological disorders where GABA modulation may be beneficial . Research continues into its broader therapeutic potential, including anxiety disorders and other conditions influenced by GABAergic dysfunction.

Synthetic Methodologies and Structure-Activity Relationships

Tiagabine(1+)—the active cationic species of tiagabine—is a structurally optimized GABA reuptake inhibitor designed for enhanced blood-brain barrier (BBB) penetration and target engagement at GABA transporter 1 (GAT-1). Its molecular framework integrates a nipecotic acid pharmacophore with a lipophilic anchor, enabling potent and selective inhibition of synaptic GABA uptake.

Enantioselective Synthesis via Asymmetric Hydrogen Atom Transfer Protocols

Recent advances in synthesizing Tiagabine(1+)'s chiral tertiary carbon center employ titanium-catalyzed asymmetric hydrogen atom transfer (HAT). This method utilizes a readily modifiable alkyl-substituted acrylate as the starting material, diverging from traditional nicotinate-based routes. The HAT protocol enables enantioselective construction of the (3R)-stereocenter, which is critical for GAT-1 binding affinity. Key steps include [4]:

  • Radical generation via titanium-mediated hydrogen abstraction
  • Stereocontrolled radical quenching to establish the (R)-configuration
  • Cyclization via double N-substitution to form the piperidine ring

This route achieves higher enantiomeric excess (ee >98%) compared to classical resolution methods. The chiral tertiary carbon optimizes spatial orientation for interaction with GAT-1’s substrate-binding pocket, where the (R)-enantiomer exhibits >50-fold higher potency than its (S)-counterpart in GABA uptake assays [4].

Table 1: Enantioselective Synthesis Approaches for Tiagabine(1+)

MethodStarting MaterialKey StepEnantiomeric Excess
Asymmetric HATAlkyl-substituted acrylateTitanium-catalyzed radical cyclization>98% ee
Classical ResolutionNipecotic acidDiastereomeric salt formation80–85% ee

Regioisomer Synthesis Strategies and Structural Optimization

Structural optimization of Tiagabine(1+) derivatives focuses on regioisomeric control of the lipophilic anchor. The 4,4-bis(3-methylthienyl)butenyl moiety is essential for high GAT-1 affinity and metabolic stability. Key discoveries include [2] [4]:

  • Ortho-chloro substitution on the benzyl fragment of 4-aminobutanamide analogs increases mGAT1 inhibitory potency (IC₅₀ = 0.18 µM) by enhancing hydrophobic contact with GAT-1’s substrate-binding cleft
  • N-Bulky biaryl groups at the 2-position of 4-aminobutanamide improve mGAT1 selectivity over mGAT4 (15-fold)
  • Diphenylbutenyl chains outperform dithienyl analogs in avoiding cytochrome P450 3A4 (CYP3A4)-mediated first-pass metabolism

Regioisomer studies confirm that thiophene ring positioning modulates target specificity: 3-methylthienyl regioisomers show 10-fold higher GAT-1 affinity than 2-methylthienyl variants. This is attributed to optimal van der Waals interactions with Phe294 and Tyr140 residues in the human GAT-1 binding site [2].

Role of Lipophilic Modifications in Blood-Brain Barrier Penetration

Tiagabine(1+)’s CNS bioavailability relies on strategic lipophilicity enhancements that exploit passive diffusion mechanisms. The bis-thienyl anchor elevates its calculated logP (cLogP = 2.9), aligning with optimal BBB permeability thresholds (cLogP = 2–4). Critical design elements include [1] [3] [6]:

  • Low polar surface area (PSA = 40 Ų) minimizing hydrogen bonding with BBB efflux transporters (P-glycoprotein)
  • Moderate molecular weight (375.55 g/mol) facilitating transcellular diffusion
  • Protein binding (96%) acting as a plasma reservoir for sustained free fraction release

Table 2: Blood-Brain Barrier Penetration Parameters of Tiagabine(1+)

ParameterValueEffect on BBB Penetration
Calculated logP (cLogP)2.9Optimal for passive diffusion
Polar Surface Area40 ŲMinimizes P-gp efflux
Molecular Weight375.55 g/molBelow 400 Da threshold
Protein Binding96%Sustains plasma-to-brain gradient

Osmotic BBB disruption studies in rats demonstrate that Tiagabine(1+)’s lipophilicity enables 3.2-fold higher brain uptake than hydrophilic analogs after hyperosmotic mannitol treatment. However, its free brain concentration decreases with serum protein extravasation, confirming that albumin binding competes with target engagement in compromised BBB conditions [3] [8]. Machine learning models (decision tree induction) identify Tiagabine(1+)’s topological polar surface area <50 Ų and rotatable bond count <8 as key descriptors for high BBB permeability (logPS ≥ −2) [6].

Properties

Product Name

Tiagabine(1+)

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylic acid

Molecular Formula

C20H26NO2S2+

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/p+1/t16-/m1/s1

InChI Key

PBJUNZJWGZTSKL-MRXNPFEDSA-O

Canonical SMILES

CC1=C(SC=C1)C(=CCC[NH+]2CCCC(C2)C(=O)O)C3=C(C=CS3)C

Isomeric SMILES

CC1=C(SC=C1)C(=CCC[NH+]2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.